molecular formula C6H12O6 B1443653 (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol CAS No. 312623-94-2

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol

Cat. No.: B1443653
CAS No.: 312623-94-2
M. Wt: 181.15 g/mol
InChI Key: LKDRXBCSQODPBY-INQNWKIISA-N
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Description

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol is a D-fructose molecule labeled with the 13C isotope. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis of metabolic and biochemical processes. The chemical properties of this compound are similar to those of ordinary D-fructose, but the presence of the 13C isotope provides special applications in spectral analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol typically involves chemical synthesis methods. One common approach is to use a synthetic precursor material labeled with the 13C isotope in a reaction to synthesize this compound . For example, the enzymatic preparation of [1-13C]D-fructose-6-phosphate from [13C]formaldehyde and D-ribose-5-phosphate using the formaldehyde-fixing system of Methylomonas aminofaciens 77a has been reported . This method involves several reaction conditions, including the use of partially purified enzymes and specific substrate concentrations.

Industrial Production Methods

Industrial production methods for this compound are less commonly reported, but they generally follow similar principles as laboratory-scale synthesis. The use of isotopically labeled precursors and controlled reaction conditions are essential for producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the enzymatic synthesis of 13C-labeled sugar phosphates often involves the use of specific enzymes and controlled reaction conditions .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, the oxidation of this compound can produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. Due to the special properties of the 13C isotope, it can be used to label specific carbon atoms in experimental samples, thereby tracking and analyzing chemical and biological processes . Some specific applications include:

Mechanism of Action

The mechanism of action of (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol involves its incorporation into metabolic pathways where it acts similarly to ordinary D-fructose. The 13C isotope labeling allows researchers to track its movement and transformation within these pathways. Molecular targets include enzymes involved in fructose metabolism, such as fructose-1,6-bisphosphatase and 6-phosphofructo-2-kinase .

Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-INQNWKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745767
Record name D-(6-~13~C)Fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312623-94-2
Record name D-(6-~13~C)Fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Reactant of Route 2
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Reactant of Route 3
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Reactant of Route 4
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Reactant of Route 5
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Reactant of Route 6
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol

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